N-(4-(furan-3-yl)benzyl)-2-(2-methoxyphenoxy)acetamide
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Description
N-(4-(furan-3-yl)benzyl)-2-(2-methoxyphenoxy)acetamide, also known as FBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FBA is a synthetic compound that was first synthesized in 1979 by researchers at the University of Manchester. Since then, FBA has been studied extensively for its biological and chemical properties.
Scientific Research Applications
Organic Synthesis and Methodological Innovations
In organic chemistry, furan derivatives are pivotal in constructing complex molecules due to their reactivity and versatility. For example, furan-2-yl(phenyl)methanol derivatives have been utilized in aza-Piancatelli rearrangement reactions to produce oxazine and thiazine derivatives with high selectivity and yield, highlighting the potential for creating bioactive compounds through innovative synthetic routes (B. Reddy et al., 2012). Such methodologies can be adapted for synthesizing related compounds, including "N-(4-(furan-3-yl)benzyl)-2-(2-methoxyphenoxy)acetamide," for various applications.
Pharmacological Applications
The structural motifs present in "this compound" are often found in compounds with significant biological activities. Benzofuran derivatives, for instance, have been evaluated for their anticancer and antiangiogenic activities, with specific substitutions on the benzene portion affecting their potency (R. Romagnoli et al., 2015). The insights from these studies suggest that modifying the furan and phenoxy groups could tailor "this compound" for specific therapeutic targets.
Material Science and Chemical Properties
The reactivity of furan derivatives with acetylenes to produce compounds with a new aromatic nucleus demonstrates the potential of "this compound" in material science, especially in creating novel polymers or functional materials with specific optical or electronic properties (J. Mccallum et al., 1988).
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-23-18-4-2-3-5-19(18)25-14-20(22)21-12-15-6-8-16(9-7-15)17-10-11-24-13-17/h2-11,13H,12,14H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSSUPCFHLWAET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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